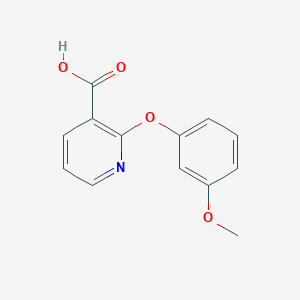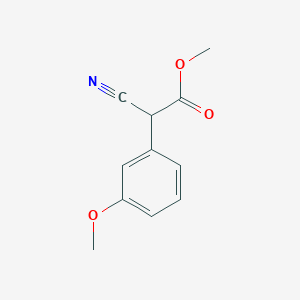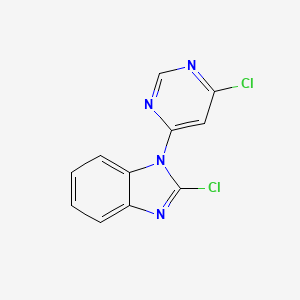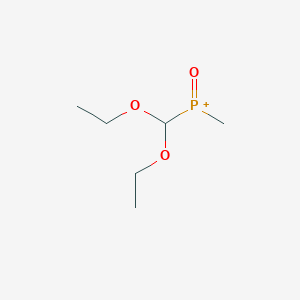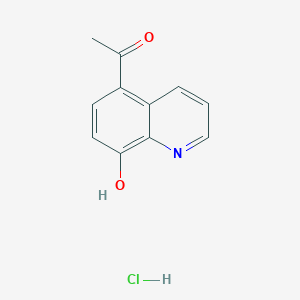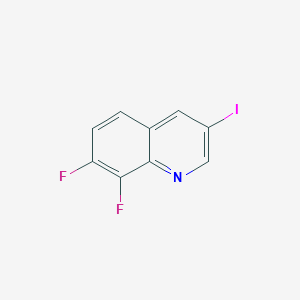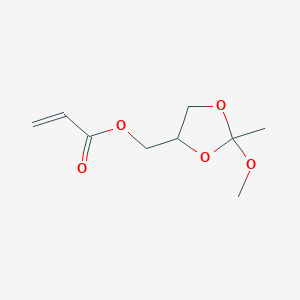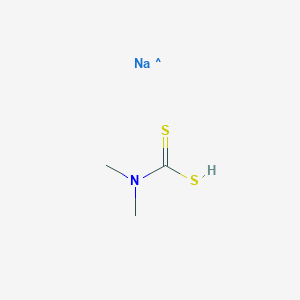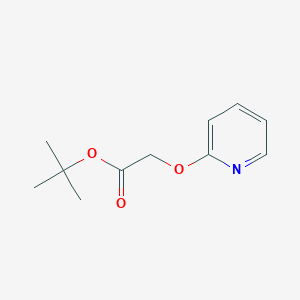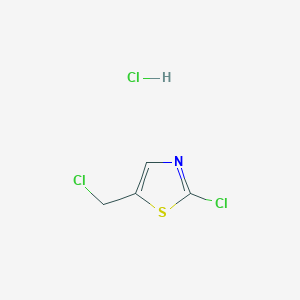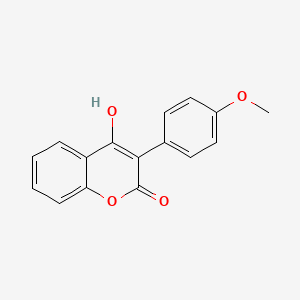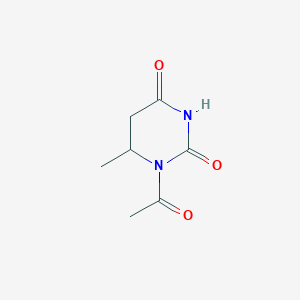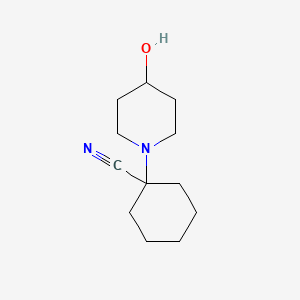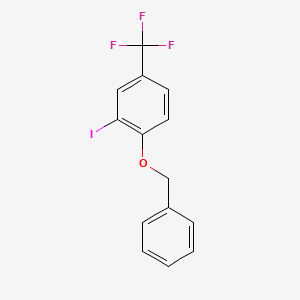
2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, an iodine atom, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the scalability and safety of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can modify the trifluoromethyl group.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique substituents make it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the trifluoromethyl group and the iodine atom. These substituents influence the reactivity of the compound, making it more susceptible to nucleophilic attack and facilitating various coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodo-4-(trifluoromethyl)benzene: Lacks the benzyloxy group, making it less versatile in certain reactions.
1-(Benzyloxy)-4-(trifluoromethyl)benzene: Lacks the iodine atom, affecting its reactivity in substitution reactions.
Uniqueness
2-Benzyloxy-5-(trifluoromethyl)-1-iodobenzene is unique due to the combination of its substituents, which provide a balance of electron-withdrawing and electron-donating effects. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Eigenschaften
Molekularformel |
C14H10F3IO |
|---|---|
Molekulargewicht |
378.13 g/mol |
IUPAC-Name |
2-iodo-1-phenylmethoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3IO/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
IOVDKFYIIWLPLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N4-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyridine-3,4-diamine](/img/structure/B8671394.png)
